molecular formula C9H9NO4 B8759043 3,6-Dimethyl-2-nitrobenzoic acid CAS No. 27022-98-6

3,6-Dimethyl-2-nitrobenzoic acid

Cat. No.: B8759043
CAS No.: 27022-98-6
M. Wt: 195.17 g/mol
InChI Key: JWQSFHCPGOBLSM-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2-nitrobenzoic acid (CAS Number: 27022-98-6) is a high-purity nitroaromatic compound offered for research and development applications . This chemical serves as a valuable synthetic building block and intermediate in organic chemistry, particularly for constructing more complex molecular architectures. Its structure, featuring both a carboxylic acid and a nitro group on a dimethyl-substituted benzene ring, makes it a versatile precursor for various chemical transformations. Researchers utilize this compound in developing novel pharmaceutical candidates and other specialty chemicals. The product is readily available for delivery in quantities ranging from grams to kilogram scale, supporting projects from initial laboratory investigation to larger-scale synthesis. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures, or any form of human or veterinary consumption.

Properties

CAS No.

27022-98-6

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

3,6-dimethyl-2-nitrobenzoic acid

InChI

InChI=1S/C9H9NO4/c1-5-3-4-6(2)8(10(13)14)7(5)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

JWQSFHCPGOBLSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3,6-dimethyl-2-nitrobenzoic acid (hypothetical) with structurally related nitrobenzoic acids based on substituent positions, molecular formulas, and available

Compound Name CAS No. Substituents Molecular Formula Key Properties (If Available)
3-Methyl-2-nitrobenzoic acid 5437-38-7 3-CH₃, 2-NO₂ C₈H₇NO₄ Used in research; high purity (100%)
4-Nitrobenzoic acid 62-23-7 4-NO₂ C₇H₅NO₄ Melting point: 237–240°C; lab/industrial use
3-Chloro-2-nitrobenzoic acid 3970-35-2 3-Cl, 2-NO₂ C₇H₄ClNO₄ Research applications; commercial batches available
5,5′-Dithio-bis-(2-nitrobenzoic acid) 69-78-3 2-NO₂, disulfide bridge C₁₄H₈N₂O₈S₂ Yellow crystalline solid; used in biochemical assays
2-Methyl-3-nitrobenzoic acid N/A 2-CH₃, 3-NO₂ C₈H₇NO₄ Limited data; structural analog for reactivity studies

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (NO₂): Increase acidity and reactivity. For example, 4-nitrobenzoic acid (pKa ~1.7) is significantly more acidic than benzoic acid (pKa ~4.2) due to the nitro group’s resonance effects . Methyl groups (CH₃): Electron-donating groups slightly reduce acidity but enhance steric effects. For instance, 3-methyl-2-nitrobenzoic acid may exhibit lower solubility compared to unsubstituted analogs . Halogen substituents (Cl): Introduce both electronic and steric effects. Chloro-nitrobenzoic acids like 3-chloro-2-nitrobenzoic acid are often intermediates in drug synthesis .
  • Positional Isomerism :
    • Ortho vs. para substitution : 4-Nitrobenzoic acid (para) typically has higher symmetry and melting points than ortho-substituted analogs.

Research Findings and Trends

  • Emerging Analogs : Fluorinated derivatives (e.g., 4-fluoro-2-methyl-3-nitrobenzoic acid) show promise in medicinal chemistry due to enhanced bioavailability .

Q & A

Q. What are the recommended synthetic routes for 3,6-Dimethyl-2-nitrobenzoic acid, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves nitration and alkylation of substituted benzoic acid derivatives. For example, nitration of 3,6-dimethylbenzoic acid under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Intermediate characterization should include ¹H/¹³C NMR to confirm regioselectivity of nitration and methyl group positions . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can monitor reaction progress .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles, critical for confirming the nitro and methyl group orientations . The ORTEP-3 graphical interface aids in visualizing thermal ellipsoids and molecular packing . For metastable polymorphs, WinGX integrates crystallographic data with symmetry analysis .

Q. What spectroscopic techniques are optimal for verifying the purity and functional groups of this compound?

  • Methodological Answer :
  • FT-IR : Confirm nitro (-NO₂) stretches (1520–1350 cm⁻¹) and carboxylic acid (-COOH) bands (2500–3300 cm⁻¹) .
  • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .
  • Mass spectrometry (EI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects, such as nitro group electron-withdrawing behavior and methyl steric hindrance. Molecular electrostatic potential (MESP) maps identify electrophilic sites . Pair with Gaussian or ORCA software for reaction pathway simulations .

Q. What strategies address contradictions in reported melting points or spectral data for derivatives?

  • Methodological Answer :
  • Thermogravimetric analysis (TGA) : Distinguish decomposition points from actual melting points.
  • Cross-validate data : Compare with NIST Chemistry WebBook standards or replicate experiments under controlled humidity/temperature .
  • Dynamic NMR : Resolve rotational barriers in methyl groups that may affect spectral splitting .

Q. How does the crystal packing of this compound influence its stability under varying pH conditions?

  • Methodological Answer : Use Hirshfeld surface analysis (via CrystalExplorer ) to quantify intermolecular interactions (e.g., hydrogen bonds between -COOH and -NO₂ groups). Stability under acidic/basic conditions can be tested via powder X-ray diffraction (PXRD) to detect phase changes .

Q. What role does this compound play in designing metal-organic frameworks (MOFs)?

  • Methodological Answer : The carboxylic acid group acts as a ligand for metal nodes (e.g., Cu²⁺, Zn²⁺). SHELXD solves MOF structures via Patterson methods, while SHELXE refines heavy atom positions . Porosity analysis requires BET surface area measurements and gas adsorption studies .

Experimental Design & Safety

Q. What precautions are critical when handling this compound in high-temperature reactions?

  • Methodological Answer :
  • Use explosion-proof equipment due to nitro group thermal instability .
  • Monitor exothermic reactions with in-situ IR spectroscopy to prevent runaway conditions .
  • Follow GHS P201/P202 protocols : Pre-plan quenching steps and ensure fume hood ventilation .

Q. How can researchers optimize recrystallization solvents for this compound?

  • Methodological Answer : Screen solvents via Hansen solubility parameters to balance polarity (e.g., ethanol/water mixtures). Use differential scanning calorimetry (DSC) to identify ideal crystallization temperatures . For nitroaromatics, avoid halogenated solvents due to potential side reactions .

Data Analysis & Validation

Q. What statistical methods resolve discrepancies in quantitative NMR (qNMR) data for impurity profiling?

  • Methodological Answer :
    Apply principal component analysis (PCA) to batch data, ensuring internal standards (e.g., 1,3,5-trimethoxybenzene) are used. Cross-check with LC-MS for low-level impurities (<0.1%) .

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